

Physical and chemical properties of N-Methyldiacetamide

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Compound of Interest

Compound Name: N-Methyldiacetamide

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N-Methyldiacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiacetamide, also known by its IUPAC name N-acetyl-N-methylacetamide, is a chemical compound with the molecular formula $C_5H_9NO_2$.^[1] It belongs to the class of tertiary amides, characterized by a nitrogen atom bonded to two acyl groups and one methyl group. This guide provides an in-depth overview of its physical and chemical properties, along with representative experimental protocols for its synthesis, purification, and analysis. The unique structure of **N-Methyldiacetamide** makes it a subject of interest in various chemical and pharmaceutical research areas.

Physical and Chemical Properties

The physical and chemical properties of **N-Methyldiacetamide** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ NO ₂	[1]
Molecular Weight	115.13 g/mol	[1]
CAS Number	1113-68-4	[1]
IUPAC Name	N-acetyl-N-methylacetamide	[1]
Synonyms	N,N-Diacetylmethylamine, Diacetamide, N-methyl-, N- Methyl-N-acetylacetamide	[2]
Melting Point	-25 °C	[2][3]
Boiling Point	192-194 °C	[2]
Density	1.060 g/cm ³	[2][3]
Refractive Index (n)	1.4530	[2]
Solubility	Fully miscible in water. Soluble in polar organic solvents like ethanol and acetone.	[2]

Chemical Reactivity and Stability

N-Methyldiacetamide is a stable compound under standard conditions. As a tertiary amide, it is generally less reactive towards hydrolysis than its primary and secondary amide counterparts. However, hydrolysis can be achieved under strong acidic or basic conditions, which would lead to the formation of N-methylacetamide and acetic acid, or methylamine and acetic acid, respectively.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **N-Methyldiacetamide**. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of N-Methyldiacetamide

A common method for the synthesis of **N-Methyldiacetamide** involves the acylation of N-methylacetamide with an acetylating agent such as acetic anhydride.

Materials:

- N-methylacetamide
- Acetic anhydride
- Pyridine (as a catalyst, optional)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacetamide in an excess of acetic anhydride. A gentle warming may be required to facilitate dissolution.
- **Reaction:** If using a catalyst, add a catalytic amount of pyridine to the mixture. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.
- **Extraction:** Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **N-Methyldiacetamide**.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity **N-Methyldiacetamide**.

Materials:

- Crude **N-Methyldiacetamide**
- Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
- Vacuum pump
- Heating mantle
- Boiling chips

Procedure:

- **Apparatus Setup:** Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
- **Distillation:** Add the crude **N-Methyldiacetamide** and boiling chips to the distillation flask. Begin heating the flask gently under reduced pressure.

- **Fraction Collection:** Collect the fraction that distills at the appropriate boiling point for **N-Methyldiacetamide** under the applied pressure. Discard any initial lower-boiling fractions and monitor the temperature closely to ensure a clean separation.

Analytical Characterization

The identity and purity of the synthesized **N-Methyldiacetamide** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

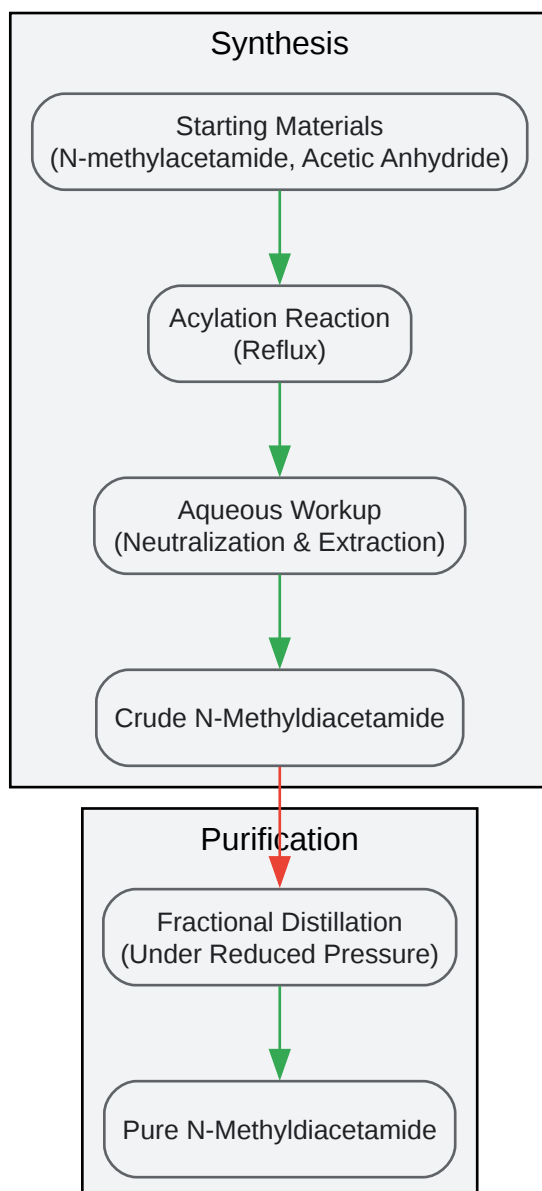
- **Sample Preparation:** Prepare a dilute solution of the purified product in a suitable solvent such as dichloromethane or ethyl acetate.
- **GC Conditions (Representative):**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10-20 °C/min.
 - **Carrier Gas:** Helium.
- **MS Conditions (Representative):**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 35 to 200.
- **Expected Results:** The GC chromatogram should show a single major peak corresponding to **N-Methyldiacetamide**. The mass spectrum of this peak should be consistent with the fragmentation pattern of the compound, with a molecular ion peak at m/z 115.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl_3).
- ^1H NMR Spectroscopy (Expected Chemical Shifts):
 - A singlet corresponding to the N-methyl protons.
 - A singlet corresponding to the two equivalent acetyl methyl protons.
- ^{13}C NMR Spectroscopy (Expected Chemical Shifts):
 - A signal for the N-methyl carbon.
 - A signal for the two equivalent acetyl methyl carbons.
 - A signal for the two equivalent carbonyl carbons.

Visualizations

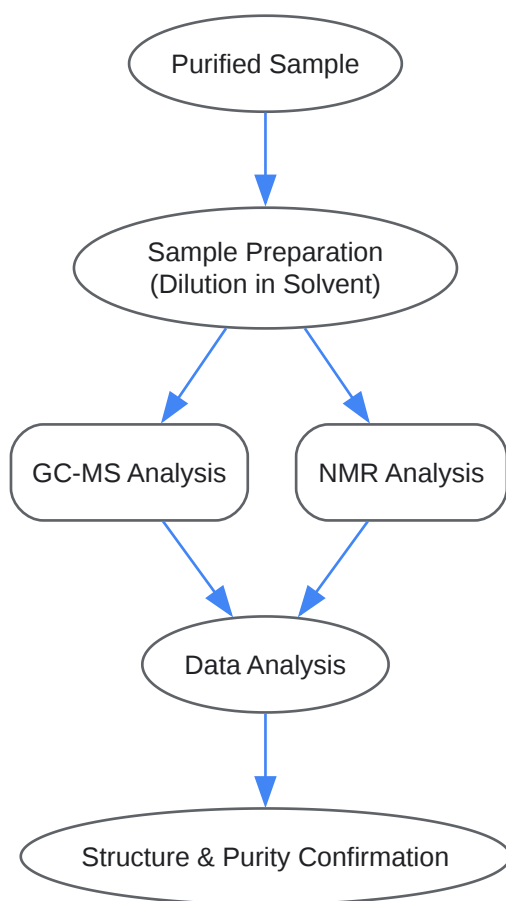
Logical Workflow for Synthesis and Purification



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Caption: A representative workflow for the synthesis and purification of **N-Methyldiacetamide**.

General Analytical Workflow



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Caption: A general workflow for the analytical characterization of **N-Methyldiacetamide**.

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